1-Methyl-4-[1-(4-methylbenzenesulfonyl)piperidine-2-carbonyl]piperazine
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Overview
Description
1-Methyl-4-[1-(4-methylbenzenesulfonyl)piperidine-2-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a piperidine moiety and a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[1-(4-methylbenzenesulfonyl)piperidine-2-carbonyl]piperazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multi-component reaction that forms the piperazine ring . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[1-(4-methylbenzenesulfonyl)piperidine-2-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-Methyl-4-[1-(4-methylbenzenesulfonyl)piperidine-2-carbonyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-[1-(4-methylbenzenesulfonyl)piperidine-2-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Methyl-4-[1-(4-methylbenzenesulfonyl)piperidine-2-carbonyl]piperazine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H27N3O3S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H27N3O3S/c1-15-6-8-16(9-7-15)25(23,24)21-10-4-3-5-17(21)18(22)20-13-11-19(2)12-14-20/h6-9,17H,3-5,10-14H2,1-2H3 |
InChI Key |
OLAURHZCPPZTLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)N3CCN(CC3)C |
Origin of Product |
United States |
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